molecular formula C9H7Cl5FNO2S2 B12848290 Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- CAS No. 22729-74-4

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)-

Cat. No.: B12848290
CAS No.: 22729-74-4
M. Wt: 421.5 g/mol
InChI Key: IPKJONDXVMXMBQ-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a methanesulfonamide group, a p-chlorophenyl group, and a tetrachloro-2-fluoroethylthio moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- typically involves the following steps:

    Formation of the Methanesulfonamide Group: This can be achieved by reacting methanesulfonyl chloride with an amine under basic conditions.

    Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the amine with a p-chlorophenyl group, often using a coupling reagent.

    Attachment of the Tetrachloro-2-fluoroethylthio Moiety: This is usually done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrachloro-2-fluoroethylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(p-Chlorophenyl)sulfonamide: Lacks the tetrachloro-2-fluoroethylthio group, making it less complex.

    N-(p-Chlorophenyl)-N-(2-chloroethyl)sulfonamide: Contains a different alkyl group, leading to variations in reactivity and applications.

The uniqueness of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22729-74-4

Molecular Formula

C9H7Cl5FNO2S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide

InChI

InChI=1S/C9H7Cl5FNO2S2/c1-20(17,18)16(7-4-2-6(10)3-5-7)19-9(13,14)8(11,12)15/h2-5H,1H3

InChI Key

IPKJONDXVMXMBQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)Cl)SC(C(F)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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